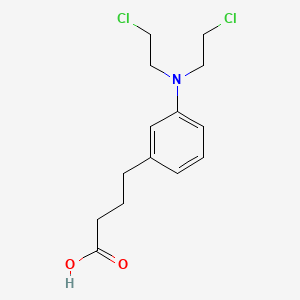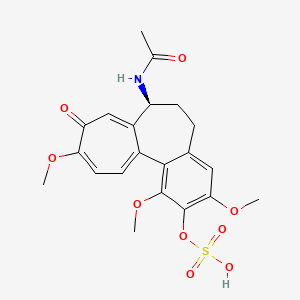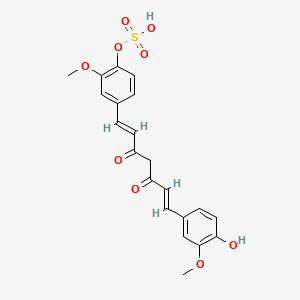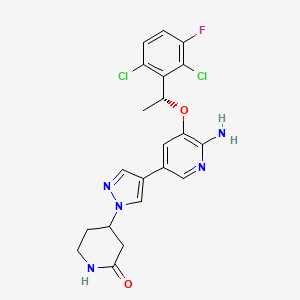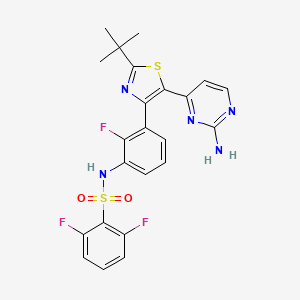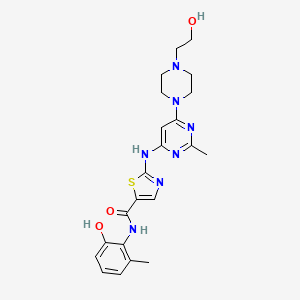
4-Chloro-7-methoxyquinazolin-6-yl acetate
Descripción general
Descripción
“4-Chloro-7-methoxyquinazolin-6-yl acetate” is a chemical compound with the molecular formula C11H9ClN2O3 . It is often stored under inert gas (nitrogen or Argon) at 2-8°C .
Synthesis Analysis
The synthesis of this compound involves a suspension of this compound in 6N methanolic ammonia. This mixture is stirred at room temperature for 90 minutes, after which the solvents are evaporated under vacuum .Molecular Structure Analysis
The molecular weight of “this compound” is 252.66 . The InChI code for this compound is 1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3 .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 364.6±37.0 °C . The density of this compound is 1.376 .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : A study by Cai et al. (2019) demonstrated the synthesis of a compound through selective nucleophilic attack, which crystallized as an ethyl acetate complex. This compound showed effectiveness as an inhibitor in lung cancer cell proliferation (Cai et al., 2019).
Antitumor Activities : Research by Ouyang Gui-ping (2012) synthesized four compounds of 4-(3′-chlorophenylamino)-6-methoxy quinazoline. These compounds showed significant antitumor activity against Bcap-37 cells in vitro (Ouyang Gui-ping, 2012).
Synthesis of Tubulin-Polymerization Inhibitors : Wang et al. (2014) explored modifications to create 4-(N-cycloamino)quinazolines, identifying compounds with high in vitro cytotoxic activity and substantial inhibition of colchicine binding, indicating potential as tubulin-polymerization inhibitors (Wang et al., 2014).
Antimicrobial and Antifungal Activities : Shaikh (2013) synthesized benzohydrazide derivatives, showing effectiveness in antibacterial and analgesic effects. This suggests the potential of 4-Chloro-7-methoxyquinazolin-6-yl acetate derivatives in antimicrobial applications (Shaikh, 2013).
Fluorescent Labeling Applications : Hirano et al. (2004) described the novel fluorophore 6-Methoxy-4-quinolone, derived from similar compounds, exhibiting strong fluorescence and stability in a wide pH range. This indicates potential applications in biomedical analysis (Hirano et al., 2004).
Propiedades
IUPAC Name |
(4-chloro-7-methoxyquinazolin-6-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-6(15)17-10-3-7-8(4-9(10)16-2)13-5-14-11(7)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBHHSJRPOSFGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
230955-75-6 | |
| Record name | 4-Chloro-7-methoxyquinazolin-6-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Q1: What is the role of 4-Chloro-7-methoxyquinazolin-6-yl acetate in the synthesis of quinazolin-4-amine derivatives?
A1: this compound serves as the starting material in the synthesis of novel quinazolin-4-amine derivatives []. It reacts with substituted anilines in toluene at 90°C to yield intermediate compounds. These intermediates are further reacted with ammonium hydroxide and then subjected to a sulfonyl reaction to finally produce the desired quinazolin-4-amines containing a p-toluenesulfonate moiety.
Q2: How is the structure of the synthesized compounds confirmed?
A2: The structures of the synthesized quinazolin-4-amine derivatives are confirmed using a combination of analytical techniques, including elemental analysis, infrared spectroscopy (IR), and proton nuclear magnetic resonance spectroscopy (1H NMR) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B601052.png)



